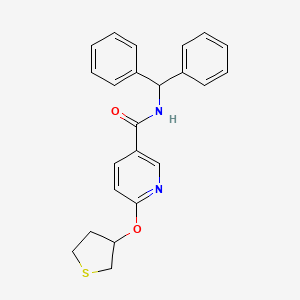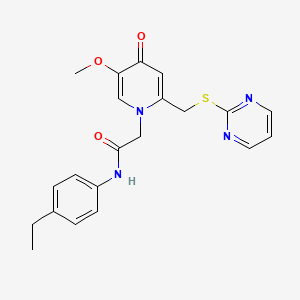![molecular formula C17H22ClF3N4O B2954786 1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide CAS No. 551931-40-9](/img/structure/B2954786.png)
1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a bipiperidine moiety linked to a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Wissenschaftliche Forschungsanwendungen
1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide has a wide range of scientific research applications:
Biology: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Zukünftige Richtungen
The demand for TFMP derivatives has been increasing steadily over the years due to their importance in the development of agrochemical and pharmaceutical compounds . Future research will likely focus on developing more efficient synthetic methods and exploring the wide-ranging potential applications of these compounds .
Wirkmechanismus
Target of Action
The compound contains a pyridine ring with a trifluoromethyl group, which is a common structural motif in many active pharmaceutical ingredients. This suggests that it might interact with a variety of biological targets, but without specific studies, it’s hard to identify the primary targets and their roles .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential to bacterial cell viability and virulence .
Biochemical Pathways
Without specific information, it’s difficult to summarize the affected pathways and their downstream effects. If the compound acts as an inhibitor of bacterial phosphopantetheinyl transferase, it could potentially affect secondary metabolism and thwart bacterial growth .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biological context in which it is used. For example, if it inhibits bacterial phosphopantetheinyl transferase, it could potentially lead to the attenuation of secondary metabolism and thwarting of bacterial growth .
Vorbereitungsmethoden
The synthesis of 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Coupling with Bipiperidine: The bipiperidine moiety is introduced through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Formation of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide exhibits unique properties due to the presence of the trifluoromethyl and chlorine substituents on the pyridine ring. These groups enhance its chemical stability and reactivity, making it a valuable compound in various applications. Similar compounds include:
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
1-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid: Another derivative with similar structural features.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClF3N4O/c18-13-10-12(17(19,20)21)11-23-14(13)24-8-4-16(5-9-24,15(22)26)25-6-2-1-3-7-25/h10-11H,1-9H2,(H2,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXRSSATFDSNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
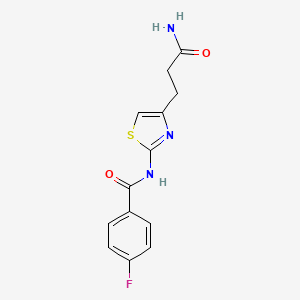
![3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2954704.png)
![3-Bromo-4-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2954705.png)
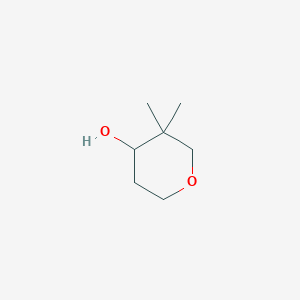
![2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)
![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)
![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)
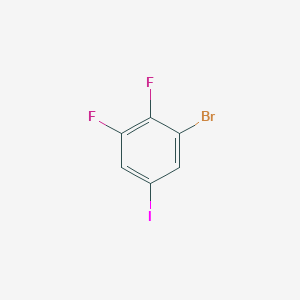
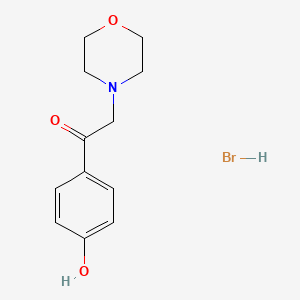
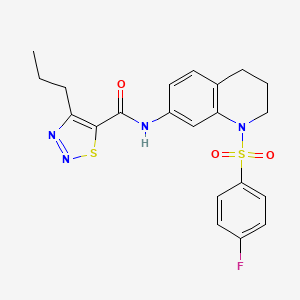
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2954721.png)
